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For Researchers, Scientists, and Drug Development Professionals

Abstract
Bis(3,5-dimethylphenyl)methanone, also known as 3,3',5,5'-tetramethylbenzophenone, is an

aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This

technical guide provides a comprehensive overview of its physical and chemical properties,

drawing upon available data and established principles of organic chemistry. While

experimental data for this specific compound is limited in publicly accessible literature, this

guide consolidates known information and provides context through data on analogous

compounds. This document also outlines a general experimental protocol for its synthesis via

Friedel-Crafts acylation and details the characterization methods that would be employed.

Introduction
Diaryl ketones, and specifically substituted benzophenones, represent a critical structural motif

in a multitude of biologically active compounds and are pivotal intermediates in organic

synthesis. Their inherent photoreactivity and ability to be functionalized make them valuable

scaffolds in drug discovery and development.[1][2] Bis(3,5-dimethylphenyl)methanone, with
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its symmetrically substituted phenyl rings, presents an interesting subject for investigation into

its chemical reactivity and potential biological activity. This guide aims to provide a detailed

technical resource on this compound for researchers in academia and industry.

Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of Bis(3,5-
dimethylphenyl)methanone is presented below. It is important to note that experimental

values for properties such as melting and boiling points are not readily available in the cited

literature.

Structure and Identification
IUPAC Name: Bis(3,5-dimethylphenyl)methanone[3]

Synonyms: 3,3',5,5'-Tetramethylbenzophenone

CAS Number: 22679-40-9[3]

Molecular Formula: C₁₇H₁₈O[3]

Molecular Weight: 238.32 g/mol [3]

Chemical Structure:

C6H3(CH3)2 C6H3(CH3)2

Tabulated Physical Properties
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Property Value Source

Molecular Weight 238.32 g/mol [3]

Molecular Formula C₁₇H₁₈O [3]

CAS Number 22679-40-9 [3]

Melting Point Data not available

Boiling Point Data not available

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, chloroform,

ethyl acetate, and acetone.

Sparingly soluble in non-polar

solvents like hexane and

insoluble in water.

General chemical principles

Synthesis and Experimental Protocols
The primary route for the synthesis of Bis(3,5-dimethylphenyl)methanone is the Friedel-

Crafts acylation of m-xylene with a suitable carbonyl source, such as phosgene (carbonyl

dichloride).[2]

General Friedel-Crafts Acylation Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory

conditions and desired scale.

Materials:

m-Xylene (1,3-dimethylbenzene)

Phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene)

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
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Hydrochloric acid (aqueous solution)

Sodium bicarbonate (aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate or magnesium sulfate

Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel,

etc.)

Magnetic stirrer and heating mantle

Rotary evaporator

Apparatus for purification (e.g., column chromatography, recrystallization)

Procedure:

Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a

magnetic stir bar, a condenser with a drying tube, a dropping funnel, and a nitrogen or argon

inlet. The reaction should be carried out under an inert atmosphere.

Reagent Preparation: In the dropping funnel, prepare a solution of m-xylene in the chosen

anhydrous solvent.

Catalyst Suspension: To the reaction flask, add the anhydrous Lewis acid catalyst and

suspend it in a small amount of the anhydrous solvent. Cool the suspension in an ice bath (0

°C).

Addition of Acylating Agent: Slowly add the phosgene or its equivalent to the stirred catalyst

suspension.

Addition of Arene: Add the solution of m-xylene from the dropping funnel to the reaction

mixture at a controlled rate, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a

specified time, then warm to room temperature and stir for several hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up:

Cool the reaction mixture in an ice bath.

Slowly and carefully quench the reaction by the dropwise addition of cold dilute

hydrochloric acid to decompose the aluminum chloride complex.

Separate the organic layer.

Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter to remove the drying agent.

Purification:

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel or by recrystallization

from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of Bis(3,5-dimethylphenyl)methanone.

Spectroscopic and Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the

synthesized Bis(3,5-dimethylphenyl)methanone. The following are the expected

spectroscopic and analytical data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's

symmetry.

A singlet for the methyl protons (CH₃) around δ 2.3 ppm.

A singlet for the aromatic proton at the C2 and C6 positions of the phenyl rings.

A singlet for the aromatic proton at the C4 position of the phenyl rings.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon

environments.

A signal for the carbonyl carbon (C=O) in the range of δ 190-200 ppm.

Signals for the quaternary aromatic carbons.
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Signals for the protonated aromatic carbons.

A signal for the methyl carbons (CH₃) around δ 21 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.

A strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, expected

around 1650-1670 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

C-H bending vibrations for the methyl groups.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z =

238.

Characteristic fragmentation patterns would include the loss of a methyl group (M-15) and

the formation of acylium ions.

Tabulated Spectroscopic Data (Predicted)
Technique Expected Key Signals

¹H NMR
Singlet (CH₃, ~2.3 ppm), Aromatic protons

(singlets)

¹³C NMR
Carbonyl (C=O, ~195 ppm), Aromatic carbons,

Methyl (CH₃, ~21 ppm)

IR (cm⁻¹)
~1660 (C=O stretch), >3000 (Aromatic C-H

stretch), 1600-1450 (Aromatic C=C stretch)

MS (m/z) 238 (M⁺), fragmentation peaks
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Chemical Reactivity and Potential Applications
Reactivity

Carbonyl Group Reactivity: The ketone functional group is the primary site of reactivity. It can

undergo nucleophilic addition reactions, reduction to the corresponding alcohol (bis(3,5-

dimethylphenyl)methanol), and reductive amination.

Photoreactivity: Like other benzophenone derivatives, Bis(3,5-dimethylphenyl)methanone
is expected to be photoreactive. Upon UV irradiation, it can be excited to a triplet state,

enabling it to act as a photosensitizer or participate in hydrogen abstraction reactions.[2]

Aromatic Ring Reactivity: The dimethyl-substituted phenyl rings are activated towards

electrophilic aromatic substitution, though the carbonyl group is deactivating. Further

substitution reactions would be directed to the ortho and para positions relative to the methyl

groups.

Logical Relationship of Reactivity

Bis(3,5-dimethylphenyl)methanone
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Caption: Key reactivity aspects of Bis(3,5-dimethylphenyl)methanone.

Applications in Drug Development
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The benzophenone scaffold is present in numerous natural products and synthetic molecules

with a wide range of biological activities, including anticancer, anti-inflammatory, and

antimicrobial properties.[1] Substituted benzophenones are being investigated for their

potential as therapeutic agents. For instance, certain derivatives have shown promise in

targeting angiogenesis and inducing apoptosis in cancer cells.[4] The specific biological

activities of Bis(3,5-dimethylphenyl)methanone have not been extensively reported,

representing an area for future research. Its structural features could be a starting point for the

design of novel therapeutic agents.

Safety and Handling
While specific toxicity data for Bis(3,5-dimethylphenyl)methanone is not readily available, it

should be handled with the standard precautions for laboratory chemicals.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood.

Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
Bis(3,5-dimethylphenyl)methanone is a diaryl ketone with potential for further investigation in

synthetic and medicinal chemistry. This guide has summarized its known properties and

provided a framework for its synthesis and characterization. The lack of extensive experimental

data highlights opportunities for future research to fully elucidate its physical, chemical, and

biological characteristics, which could pave the way for its application in drug discovery and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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